

An In-depth Technical Guide to Propyl 2,4-dioxovalerate

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Compound of Interest

Compound Name: *Propyl 2,4-dioxovalerate*

Cat. No.: *B15175480*

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DISCLAIMER: Information regarding the biological activity and detailed experimental applications of **Propyl 2,4-dioxovalerate** (CAS 39526-01-7) is not readily available in public scientific literature. This guide provides comprehensive information on its chemical properties and presents experimental protocols and conceptual workflows based on its closely related and more thoroughly documented analog, Ethyl 2,4-dioxovalerate (CAS 615-79-2). These should be regarded as illustrative examples for research and development purposes.

Chemical and Physical Properties

Propyl 2,4-dioxovalerate is an organic compound belonging to the family of beta-keto esters. These compounds are valuable intermediates in organic synthesis. The following table summarizes the known physicochemical properties of **Propyl 2,4-dioxovalerate** and provides a comparison with its ethyl analog.

| Property | Propyl 2,4-dioxovalerate | Ethyl 2,4-dioxovalerate |
|-------------------|---|---|
| CAS Number | 39526-01-7 | 615-79-2 |
| Molecular Formula | C ₈ H ₁₂ O ₄ | C ₇ H ₁₀ O ₄ |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol |
| Synonyms | 2,4-Dioxopentanoic acid propyl ester | Ethyl acetonovalate, Ethyl acetopyruvate |
| Physical State | Not specified (likely liquid) | Clear yellow liquid |
| Boiling Point | Not specified | 101-103 °C at 12 mmHg |
| Density | Not specified | 1.126 g/mL at 25 °C |
| Refractive Index | Not specified | n _{20/D} 1.474 |

Synthesis of Dioxovalerate Esters: A Representative Protocol

The synthesis of dioxovalerate esters is typically achieved via a Claisen condensation reaction between an oxalate ester and a ketone. The following protocol details the synthesis of Ethyl 2,4-dioxovalerate and can be adapted for the synthesis of the propyl analog by substituting diethyl oxalate with dipropyl oxalate and sodium ethoxide with sodium propoxide.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate

Materials:

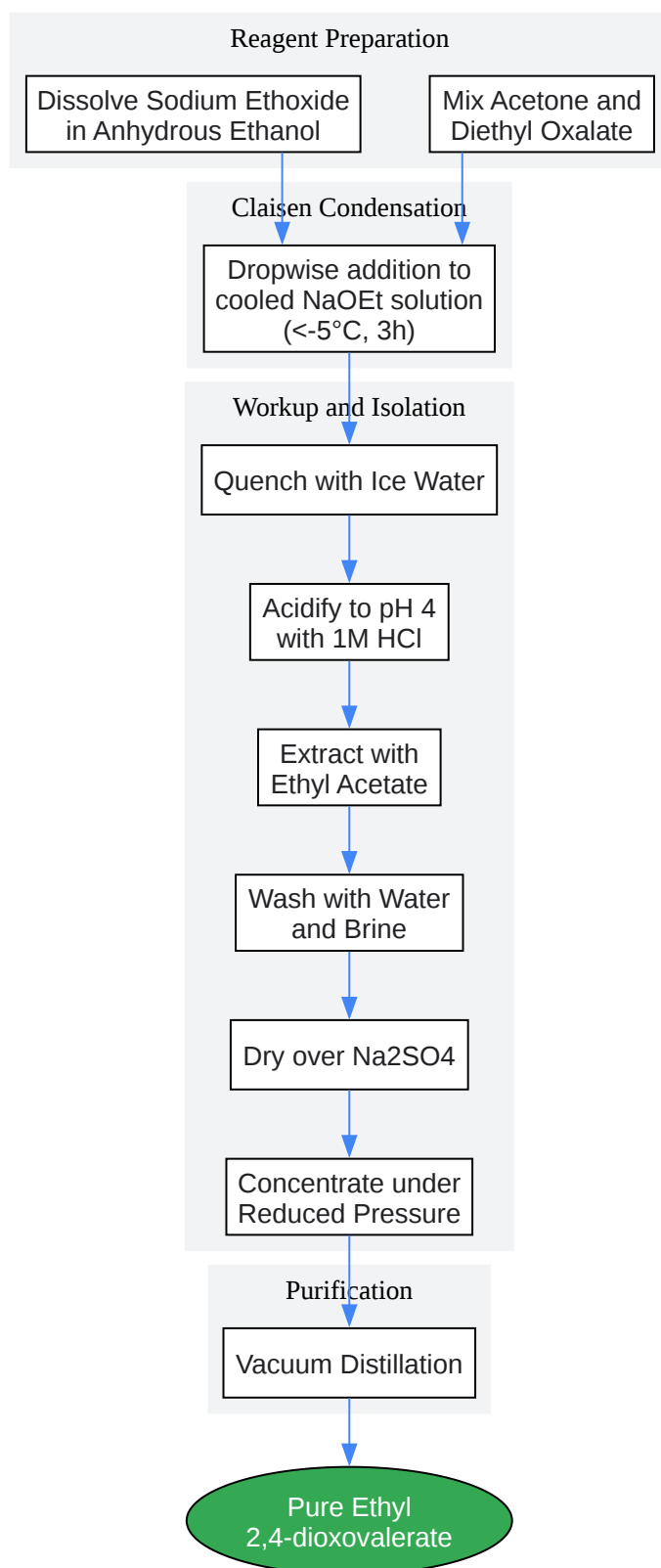
- Sodium ethoxide
- Anhydrous ethanol
- Acetone
- Diethyl oxalate

- 1 M Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Ice-salt bath
- Standard laboratory glassware

Procedure:

- Under an inert atmosphere, slowly add sodium ethoxide (0.45 mol) to 300 mL of anhydrous ethanol in a flask cooled with an ice-salt bath, ensuring the temperature is maintained below -5°C . Stir the mixture until the sodium ethoxide is fully dissolved.
- In a separate vessel, prepare a mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol).
- Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution over a period of 3 hours, while vigorously stirring and maintaining the reaction temperature below -5°C .
- After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.
- Slowly pour the reaction mixture into a beaker containing ice water.
- Adjust the pH of the aqueous solution to approximately 4 using 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers and wash them twice with water, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The product can be further purified by vacuum distillation.

Synthesis Workflow

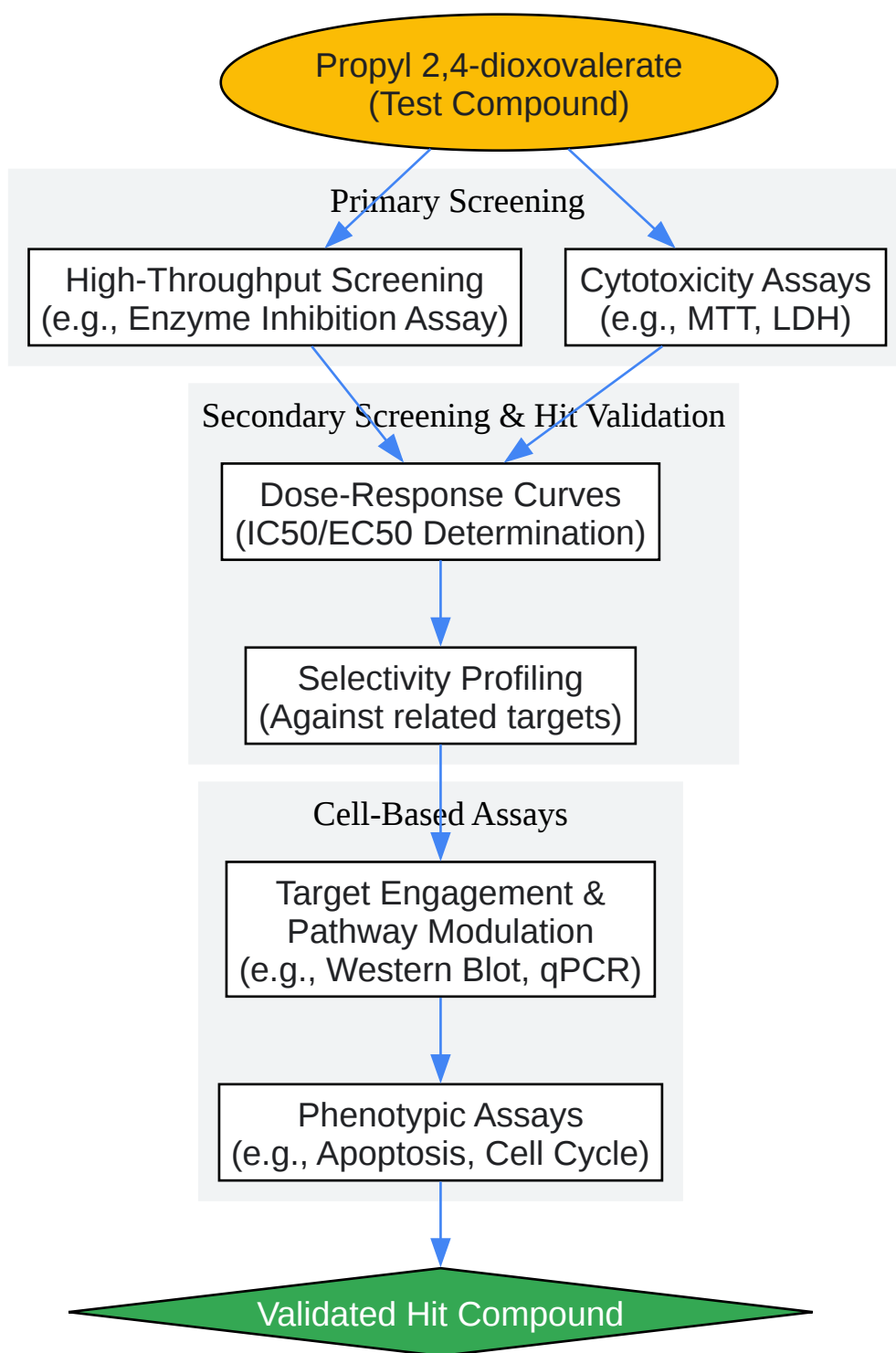


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Synthesis workflow for Ethyl 2,4-dioxovalerate.

Conceptual Biological Screening Workflow

Given the lack of biological data for **Propyl 2,4-dioxovalerate**, a generalized workflow for the initial biological screening of a novel chemical entity is presented below. This workflow outlines the typical progression from in vitro assays to more complex cellular and organismal models.

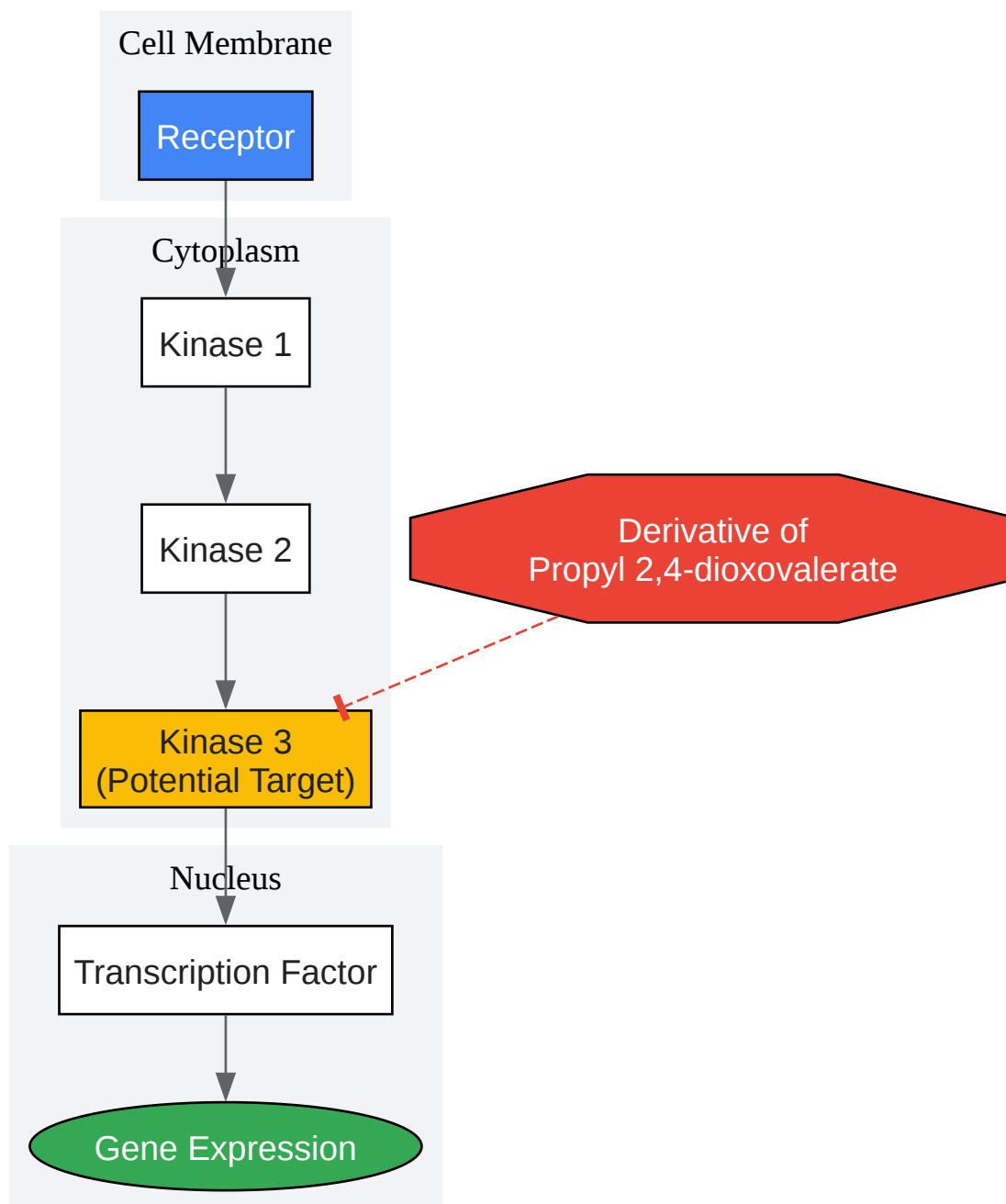


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Conceptual workflow for biological screening.

Hypothetical Target Pathway: Kinase Signaling

Derivatives of dioxovalerates, such as pyrazoles, are known to function as kinase inhibitors. Kinases are critical components of signaling pathways that regulate numerous cellular processes. The diagram below illustrates a generic kinase signaling cascade that could be a hypothetical target for a derivative of **Propyl 2,4-dioxovalerate**.



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Hypothetical kinase signaling pathway inhibition.

Conclusion and Future Directions

Propyl 2,4-dioxovalerate, with CAS number 39526-01-7, represents a chemical entity with potential applications in synthetic chemistry as a building block for more complex molecules. While specific biological data for this compound is currently lacking, its structural similarity to other well-studied dioxovalerate esters suggests its utility in the synthesis of heterocyclic compounds which may possess interesting pharmacological properties.

Future research should focus on the synthesis and purification of **Propyl 2,4-dioxovalerate**, followed by a systematic evaluation of its biological activities through the implementation of screening workflows similar to the one outlined in this guide. Characterization of its reactivity and potential as a precursor for novel chemical libraries will be crucial in unlocking its full potential for researchers, scientists, and drug development professionals.

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